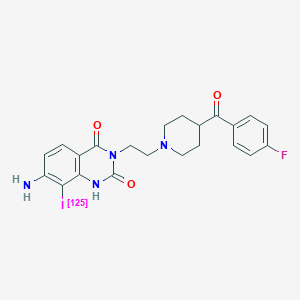

7-Amino-8-iodoketanserin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-amino-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-8-(125I)iodanyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FIN4O3/c23-15-3-1-13(2-4-15)20(29)14-7-9-27(10-8-14)11-12-28-21(30)16-5-6-17(25)18(24)19(16)26-22(28)31/h1-6,14H,7-12,25H2,(H,26,31)/i24-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIQEEZFSFFWGV-XXFZXMJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N)I)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N)[125I])NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FIN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147197 | |

| Record name | 7-Amino-8-iodoketanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105554-25-4 | |

| Record name | 7-Amino-8-iodoketanserin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105554254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-8-iodoketanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Radiochemical Synthesis and Molecular Characterization of Iodoketanserin Derivatives

Methodologies for Radioiodination of 7-Amino-8-iodoketanserin

The introduction of a radioactive iodine isotope into the ketanserin (B1673593) structure, specifically at the 8-position of the quinazoline (B50416) ring, provides a powerful radioligand for quantitative studies of 5-HT2A receptors. The synthesis of [¹²⁵I]this compound is a critical process that requires careful consideration of precursor chemistry and iodination strategies to ensure high radiochemical yield and purity.

Precursor Chemistry and Iodination Strategies

The successful radiosynthesis of this compound hinges on the availability of a suitable precursor molecule that can be efficiently iodinated. A common strategy involves the use of a precursor with an activating group that directs the electrophilic iodine to the desired position. While specific details on the direct synthesis of the this compound precursor are not extensively documented in publicly available literature, general principles of aromatic substitution suggest that a 7-aminoketanserin (B1202848) or a protected amino derivative would be a logical starting point. The amino group at the 7-position would activate the aromatic ring, facilitating electrophilic iodination at the adjacent 8-position.

The radioiodination itself is typically achieved through electrophilic substitution reactions. A common method involves the use of a mild oxidizing agent to convert radioactive iodide (e.g., Na¹²⁵I) into a more reactive electrophilic iodine species.

Common Radioiodination Methods:

| Method | Oxidizing Agent | Key Features |

| Chloramine-T | Chloramine-T | A widely used and effective method, but the strong oxidizing nature can sometimes damage sensitive molecules. |

| Iodogen | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril | A milder and often preferred method where the oxidizing agent is coated on the surface of the reaction vessel, reducing direct contact with the substrate. |

| Lactoperoxidase | Lactoperoxidase and hydrogen peroxide | An enzymatic method that offers high specificity and mild reaction conditions, suitable for delicate biomolecules. |

The choice of method depends on the stability of the precursor and the desired specific activity of the final radiolabeled product.

Radiochemical Purity Assessment and Stability Considerations

Following the radioiodination reaction, it is imperative to assess the radiochemical purity of the synthesized this compound to ensure that the detected signal in subsequent experiments originates solely from the desired compound. High-performance liquid chromatography (HPLC) is the gold standard for this analysis. A reversed-phase HPLC system equipped with a radioactivity detector can effectively separate the radiolabeled product from unreacted iodide and any potential radiolabeled impurities. Thin-layer chromatography (TLC) can also be employed as a simpler, complementary method for a rapid assessment of purity. researchgate.net

The stability of the radiolabeled compound is another critical factor. nih.gov Radioiodinated compounds can be susceptible to deiodination, leading to a decrease in radiochemical purity over time. Stability studies are typically conducted by storing the purified compound under various conditions (e.g., different temperatures, in the presence or absence of antioxidants) and analyzing its purity at regular intervals using HPLC or TLC. For ketanserin analogs, metabolic stability can also be a concern, as in vivo studies have shown that some derivatives can be rapidly metabolized. nih.gov

Photoaffinity Labeling with 7-Azido-8-iodoketanserin

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their biological targets. This method utilizes a ligand that contains a photoactivatable group, which upon irradiation with light of a specific wavelength, forms a highly reactive species that can covalently bind to nearby amino acid residues of the target protein. 7-Azido-8-iodoketanserin has been successfully employed as such a probe for serotonin (B10506) receptors and transporters. nih.govacs.orgnih.gov

Synthetic Pathways for Photoactivatable Analogs

The synthesis of 7-Azido-8-iodoketanserin ([¹²⁵I]AZIK) involves the introduction of an azido (B1232118) (-N₃) group, which serves as the photoactivatable moiety. The synthesis of 7-azidoketanserin (B1226694) has been described, and this compound demonstrates high affinity for both serotonin and histamine (B1213489) receptors. nih.gov The synthetic route to 7-Azido-8-iodoketanserin would logically start from this compound. The amino group can be converted to an azide (B81097) group through a diazotization reaction followed by treatment with an azide salt (e.g., sodium azide).

Hypothesized Synthetic Steps:

Diazotization: Treatment of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures to form a diazonium salt.

Azide Substitution: Reaction of the in situ generated diazonium salt with sodium azide to displace the diazonium group and introduce the azido functionality.

This pathway would yield the desired photoactivatable probe, which can then be radiolabeled with ¹²⁵I if not already incorporated.

Application in Covalent Ligand-Target Adduction for Receptor/Transporter Identification

Upon binding to its target, 7-Azido-8-iodoketanserin can be activated by UV light, leading to the formation of a highly reactive nitrene intermediate. This nitrene can then insert into nearby C-H or N-H bonds of the receptor or transporter protein, forming a stable, covalent bond. This irreversible "adduction" allows for the identification of the ligand-binding protein.

Key Research Findings:

Serotonin-S2 Receptor Identification: 7-Azido-8-[¹²⁵I]iodoketanserin has been instrumental in identifying the ligand binding subunit of the serotonin-S2 receptor. nih.gov Following photolabeling of rat frontal cortex membranes, SDS-polyacrylamide gel electrophoresis revealed a single polypeptide with a molecular mass of approximately 67,500 Da as the binding site. nih.gov

Vesicular Monoamine Transporter (VMAT) Labeling: This photoaffinity probe has also been used to covalently label the vesicular monoamine transporter (VMAT). acs.orgnih.gov Studies have shown that [¹²⁵I]AZIK binds irreversibly to a membrane component with an apparent molecular weight of 73,000. acs.org Further research involving enzymatic digestion of the photolabeled VMAT has pinpointed the binding site to the N-terminal region of the transporter protein. nih.gov

The use of 7-Azido-8-iodoketanserin in photoaffinity labeling has provided direct evidence for the specific proteins and protein domains involved in the binding of ketanserin and related ligands, offering invaluable insights into the molecular architecture of these crucial components of the serotonergic system.

In Vitro and Ex Vivo Receptor/transporter Binding Pharmacology of 7 Amino 8 Iodoketanserin

Serotonin (B10506) Receptor System Interactions

High-Affinity Binding Profiles at 5-HT2 Receptors

[¹²⁵I]7-Amino-8-iodoketanserin exhibits a high affinity for the 5-HT2 receptor family, making it an invaluable tool for their characterization and quantification.

Saturation binding experiments are fundamental in determining the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. nih.govuah.es In these assays, increasing concentrations of [¹²⁵I]this compound are incubated with membrane preparations from specific brain regions until equilibrium is reached. nih.govuah.es The amount of bound radioligand is then measured to generate a saturation curve.

Competition binding assays, on the other hand, are used to determine the affinity (expressed as the inhibitor constant, Ki) of unlabeled drugs for the receptor. uah.es In these experiments, a fixed concentration of [¹²⁵I]this compound is co-incubated with varying concentrations of a competing unlabeled ligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the Ki value can be calculated. uah.es

Studies using [¹²⁵I]this compound (also referred to as [¹²⁵I]AMIK) in rat frontal cortex have demonstrated its utility. For instance, in one study, the potent 5-HT2 receptor antagonist RP 62203 was found to displace [¹²⁵I]AMIK with a very high affinity, exhibiting an IC50 value of 0.21 nM. nih.gov

| Radioligand | Competitor | Brain Region | Assay Type | Parameter | Value |

| [¹²⁵I]this compound | RP 62203 | Rat Frontal Cortex | Competition | IC50 | 0.21 nM |

This table presents data from a competition binding assay showing the potency of RP 62203 in displacing [¹²⁵I]this compound from 5-HT2 receptors in the rat frontal cortex.

While this compound is a potent 5-HT2 receptor ligand, it is crucial to differentiate its binding to the various subtypes, primarily 5-HT2A and 5-HT2C receptors. Ketanserin (B1673593) itself has a high affinity for 5-HT2A receptors but also binds to other receptors like H1 histamine (B1213489) and α1-adrenergic receptors. wikipedia.org Although derivatives like ritanserin (B1680649) show improved selectivity for 5-HT2A/2C receptors over adrenergic receptors, they still exhibit high affinity for both 5-HT2A and 5-HT2C subtypes. wikipedia.org

Studies utilizing [¹²⁵I]this compound often employ specific experimental conditions or comparative ligands to dissect the contribution of each subtype. For example, a study investigating the selectivity of RP 62203 used [¹²⁵I]this compound to label 5-HT2 receptors in the rat frontal cortex and [³H]mesulergine to label 5-HT1C (now reclassified as 5-HT2C) receptors in the rat choroid plexus. nih.gov This approach revealed that RP 62203 had a 100-fold lower affinity for 5-HT2C receptors (IC50 = 25 nM) compared to 5-HT2 receptors (IC50 = 0.21 nM), highlighting the utility of using different radioligands and brain regions to establish subtype selectivity. nih.gov

Autoradiographic studies using [¹²⁵I]this compound have been instrumental in mapping the distribution of 5-HT2A receptors throughout the central nervous system. sci-hub.sejst.go.jp These studies reveal a heterogeneous expression pattern, with high densities of 5-HT2A receptors observed in various cortical areas, the olfactory system, parts of the basal ganglia, and the brainstem. sci-hub.sereprocell.com For example, high expression is found in the cerebral cortex, particularly in layer V pyramidal neurons. wikipedia.org The use of [¹²⁵I]this compound in quantitative autoradiography allows for the precise measurement of receptor density in these different regions. nih.govjst.go.jp Chronic treatment with certain drugs, such as imipramine (B1671792) and lithium, has been shown to decrease the density of 5-HT2 sites in the frontal cortex, hippocampus, and choroid plexus, as measured by [¹²⁵I]this compound binding. jst.go.jp

5-HT2A receptors are G protein-coupled receptors (GPCRs), primarily coupling to the Gq/G11 signaling pathway. wikipedia.orgebi.ac.uk The interaction between the receptor and its G-protein can influence ligand binding affinity. The binding of an agonist to a GPCR stabilizes a conformational state that promotes its coupling to a G-protein. nih.govplos.org This ternary complex of ligand, receptor, and G-protein often exhibits a higher affinity for the agonist.

The binding of ligands to GPCRs can be modulated by allosteric ligands, which bind to a site on the receptor distinct from the primary (orthosteric) binding site. sigmaaldrich.com These modulators can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the affinity and/or efficacy of the orthosteric ligand. While the direct modulation of [¹²⁵I]this compound binding by specific allosteric modulators is not extensively detailed in the provided context, the principle of allosteric modulation is a key aspect of GPCR pharmacology. nih.govsigmaaldrich.com

Assessment of Binding to Other Serotonin Receptor Families

While this compound is highly valued for its affinity at 5-HT2 receptors, a comprehensive understanding of its binding profile requires assessment of its interaction with other serotonin receptor families. There are at least seven families of 5-HT receptors (5-HT1 through 5-HT7), many with multiple subtypes. acnp.org

Ketanserin, the parent compound, is known to have lower affinity for other serotonin receptor subtypes. For instance, its affinity for 5-HT1A receptors is significantly lower than for 5-HT2A receptors. Studies on related compounds often test for cross-reactivity at a panel of different receptors to establish a selectivity profile. For example, the antagonist RP 62203, studied using [¹²⁵I]this compound for its 5-HT2A affinity, was also tested against 5-HT1C receptors, α1-adrenoceptors, and histamine H1 receptors, showing moderate to low affinity for these other sites. nih.gov Such comprehensive screening is essential to validate the selectivity of a ligand like this compound for the 5-HT2 receptor family.

5-HT1C Receptor Affinity and Selectivity

This compound is primarily recognized as a high-affinity radioligand for serotonin 5-HT2A receptors. sci-hub.se Its affinity for the 5-HT1C receptor (now classified as the 5-HT2C receptor) is comparatively lower, a characteristic common among ketanserin analogues. nih.govresearchgate.net Studies on these analogues have generally shown that they bind to 5-HT1C sites with a lower affinity than the parent compound, ketanserin. nih.gov

The selectivity of ligands is often determined in competitive binding studies. For example, in experiments using [¹²⁵I]AMIK to label 5-HT2 receptors and [³H]mesulergine to label 5-HT1C receptors, the compound RP 62203 was found to have a 100-fold lower affinity for the 5-HT1C receptor in the rat choroid plexus compared to the 5-HT2 receptor in the rat frontal cortex. nih.gov This highlights the typical selectivity profile observed in compounds that target these closely related serotonin receptor subtypes. While direct Kᵢ values for this compound at the 5-HT1C receptor are not prominently available, its utility as a selective 5-HT2 radioligand underscores its weaker interaction with 5-HT1C receptors. nih.gov

Exploration of 5-HT7 Receptor Binding Characteristics

A review of available scientific literature does not provide specific data regarding the binding characteristics or affinity of this compound for the 5-HT7 receptor. nih.govcnjournals.comwikipedia.org Research has extensively characterized ligands for the 5-HT7 receptor, but this compound is not typically noted among them. nih.govwikipedia.org

Adrenergic Receptor System Interactions

Alpha-1 Adrenoceptor Binding Affinity and Pharmacological Selectivity

This compound demonstrates a notable binding affinity for alpha-1 (α₁) adrenergic receptors. nih.govnih.gov Its radiolabeled form, [¹²⁵I]AMIK, is effectively used in autoradiography and binding assays to identify and characterize α₁-adrenoceptors. nih.gov The selectivity of the compound is understood by comparing its affinity for α₁-adrenoceptors with its high affinity for 5-HT2 receptors.

In competitive binding experiments, the ability of other compounds to displace [¹²⁵I]AMIK from α₁-adrenoceptors confirms this interaction. For instance, the novel compound RP 62203 was shown to displace [¹²⁵I]AMIK from α₁-adrenoceptors in the rat thalamus with a moderate affinity, showing an IC₅₀ value of 14 nM. nih.gov This demonstrates that while this compound is a potent 5-HT2 ligand, it also possesses significant affinity for the α₁-adrenergic system, making it a non-selective compound in this context.

Autoradiographic Localization of Alpha-1 Adrenoceptors in Central Nervous System Structures

The use of [¹²⁵I]this compound in quantitative autoradiography has been instrumental in mapping the distribution of its binding sites within the central nervous system. nih.gov Through the use of selective displacing agents, researchers have been able to specifically visualize the location of α₁-adrenoceptors. nih.gov In studies conducted on the rat brain, α₁-adrenoceptors labeled by [¹²⁵I]AMIK were found to be localized in cortical areas and within several thalamic nuclei. nih.gov

Histamine H1 Receptor Engagement

Characterization of H1 Receptor Binding in Specific Animal Models (e.g., Guinea Pig Cerebellum)

In addition to its effects on serotonin and adrenergic receptors, this compound also engages with the histamine H1 receptor. nih.govnih.gov Autoradiographic studies using [¹²⁵I]AMIK have successfully identified H1 receptors in the cerebellum of the guinea pig. nih.gov This specific binding allows for the characterization and quantification of H1 receptors in this brain region. nih.gov The interaction was further confirmed in displacement studies where the compound RP 62203 displayed a moderate affinity for H1 receptors, with an IC₅₀ of 13 nM, when competing against [¹²⁵I]AMIK in the guinea pig cerebellum. nih.gov

Data Tables

Table 1: Displacement of [¹²⁵I]this compound by RP 62203 at Various Receptors This table shows the in vitro potency of the compound RP 62203 in displacing the radioligand [¹²⁵I]AMIK from several receptor sites, indicating the relative binding affinity of the radioligand to these receptors.

| Receptor Target | Brain Region | Animal Model | Displacing Compound | IC₅₀ (nM) | Source(s) |

| 5-HT2 | Frontal Cortex | Rat | RP 62203 | 0.21 | nih.gov |

| Alpha-1 Adrenoceptor | Thalamus | Rat | RP 62203 | 14 | nih.gov |

| Histamine H1 | Cerebellum | Guinea Pig | RP 62203 | 13 | nih.gov |

Note: A lower IC₅₀ value indicates a higher binding affinity of the displacing compound.

Vesicular Monoamine Transporter (VMAT) Ligand Properties

Binding to VMAT2 and Related Monoamine Transporters

This compound exhibits a high affinity for the vesicular monoamine transporter, specifically the VMAT2 isoform, which is predominantly found in the central nervous system. nih.govresearchgate.net Ketanserin and its derivatives are recognized as potent inhibitors of VMAT, binding to the same site as tetrabenazine (B1681281). nih.govresearchgate.net Studies using radiolabeled 7-amino-8-[125I]iodoketanserin have enabled the autoradiographic localization of monoaminergic synaptic vesicles in the brain. nih.gov However, it was noted that non-specific labeling was higher with this tracer compared to [3H]dihydrotetrabenazine. nih.gov

The affinity of monoamines and inhibitors can differ between the two VMAT isoforms. While serotonin has a similar affinity for both VMAT1 and VMAT2, catecholamines like dopamine (B1211576) and norepinephrine (B1679862) have a threefold higher affinity for VMAT2. nih.govresearchgate.net Histamine demonstrates a significantly higher affinity, approximately 30-fold greater, for VMAT2 compared to VMAT1. nih.govresearchgate.netnih.gov Inhibitors such as reserpine (B192253) and ketanserin are slightly more potent at inhibiting VMAT2. nih.govresearchgate.net

A photoactivatable derivative, 7-azido-8-[125I]iodoketanserin ([125I]AZIK), binds reversibly to bovine chromaffin granule membranes in the dark with an estimated equilibrium dissociation constant (Kd) of 6 nM at 0°C. nih.gov This binding occurs at the tetrabenazine site. researchgate.netnih.gov

Table 1: Comparative Affinity of Substrates and Inhibitors for VMAT1 vs. VMAT2 This table is based on data from digitonin-permeabilized CV-1 cells expressing either VMAT1 or VMAT2.

| Compound | Relative Affinity/Potency |

| Substrates | |

| Serotonin | Similar for VMAT1 and VMAT2 nih.govresearchgate.net |

| Dopamine | 3-fold higher for VMAT2 nih.gov |

| Norepinephrine | 3-fold higher for VMAT2 nih.gov |

| Epinephrine | 3-fold higher for VMAT2 nih.gov |

| Histamine | 30-fold higher for VMAT2 nih.govresearchgate.netnih.gov |

| Inhibitors | |

| Reserpine | Slightly more potent for VMAT2 nih.govresearchgate.net |

| Ketanserin | Slightly more potent for VMAT2 nih.govresearchgate.net |

| Tetrabenazine | Relatively specific inhibitor of VMAT2 nih.govresearchgate.net |

Competitive Displacement by Known VMAT Inhibitors (e.g., Tetrabenazine)

The binding of this compound and its derivatives to VMAT is competitively displaced by known VMAT inhibitors, most notably tetrabenazine. This indicates that these compounds share a common binding site on the transporter. nih.govresearchgate.netbiologists.com

Research utilizing the photoaffinity label 7-azido-8-[125I]iodoketanserin ([125I]AZIK) has confirmed this relationship. In the dark, the reversible binding of [125I]AZIK to chromaffin granule membranes was efficiently displaced by tetrabenazine and unlabeled ketanserin. nih.gov Conversely, serotonin, a VMAT substrate with low affinity for the tetrabenazine binding site, was a poor displacer. nih.gov Further solidifying this, 7-azidoketanserin (B1226694) was shown to be a competitive inhibitor of [3H]dihydrotetrabenazine binding. nih.gov The irreversible labeling of a 73-kDa protein by [125I]AZIK upon UV irradiation was inhibited by tetrabenazine in a manner that paralleled the reversible binding displacement. nih.gov

These findings collectively demonstrate that this compound and its derivatives interact with the tetrabenazine binding site on the vesicular monoamine transporter. nih.govbiologists.com

Molecular Architecture of the VMAT Binding Site through Photoaffinity Labeling

Photoaffinity labeling studies using an azido (B1232118) derivative of this compound have been pivotal in elucidating the molecular structure of the VMAT binding site. nih.govnih.govbiologists.com The compound 7-azido-8-[125I]iodoketanserin ([125I]AZIK), a photoactivatable derivative of ketanserin, covalently labels VMAT2, allowing for the identification of specific protein regions involved in inhibitor binding. nih.govresearchgate.netnih.gov

Upon photolysis, [125I]AZIK irreversibly labels a protein with an apparent molecular weight of about 70-75 kDa in bovine chromaffin granule membranes, which corresponds to VMAT2. nih.govresearchgate.netnih.gov Through enzymatic digestion and protein sequencing, the site of this labeling has been localized to the N-terminal region of the transporter. nih.govnih.gov

Specifically, degradative analysis of the photolabeled bovine VMAT2 (bVMAT2) identified that the label is located within the first 55 amino acids (residues 2-55). nih.govnih.gov This segment encompasses the cytosolic N-terminus and the first transmembrane domain of the transporter. nih.gov Further studies using purified rat VMAT2 (rVMAT2) expressed in an insect cell system pinpointed the labeling to Lysine 20 (Lys-20). nih.gov

Table 2: Key Findings from Photoaffinity Labeling of VMAT2 with 7-Azido-8-iodoketanserin

| VMAT2 Source | Labeled Region/Residue | Experimental Approach |

| Bovine Chromaffin Granules (bVMAT2) | Peptide segment 2-55 nih.govnih.gov | Enzymatic digestion and sequencing of photolabeled VMAT2. nih.gov |

| Rat VMAT2 (rVMAT2) | Lysine 20 (Lys-20) nih.gov | Analysis of purified, photolabeled rVMAT2. nih.gov |

The identification of the N-terminal domain as the binding site for the ketanserin derivative has significant implications for understanding the structure-function relationship of VMAT2. nih.gov These findings strongly suggest that the N-terminal residues of VMAT2 are crucial for the recognition and binding of inhibitors like ketanserin and possibly tetrabenazine. nih.gov

The location of the binding site within the N-terminus and the first transmembrane domain places it in a region critical for the transporter's conformational changes during the transport cycle. While a crystal structure for VMAT2 is not yet available, photoaffinity labeling and mutagenesis studies have been the primary methods for deducing its structure-function relationship. The transporter is understood to have 12 transmembrane domains with cytoplasmic N- and C-termini. The labeling data, combined with mutagenesis studies that implicate other transmembrane domains (such as X and XI) in tetrabenazine binding, suggest that the N-terminal domain is in close spatial proximity to these other domains in the native, folded protein. nih.gov This contributes to a model where disparate parts of the linear amino acid sequence come together to form a complex, three-dimensional binding pocket for substrates and inhibitors.

Quantitative Autoradiography and Preclinical Imaging Methodologies Utilizing 125i 7 Amino 8 Iodoketanserin

Principles and Techniques of Receptor Autoradiography

Receptor autoradiography with [¹²⁵I]7-amino-8-iodoketanserin is a high-resolution imaging technique used to determine the anatomical distribution and density of its binding targets, most notably the serotonin (B10506) 5-HT₂ receptors and vesicular monoamine transporters (VMAT). nih.govresearchgate.netsci-hub.se The technique relies on the specific binding of the radiolabeled ligand to receptors in thin tissue sections, which are then exposed to photographic film or digital imagers to reveal the pattern of radioactivity.

In Vitro Labeling: In vitro autoradiography is the most common approach and involves applying the radioligand to tissue sections after the animal has been euthanized and the brain has been removed, frozen, and sliced. The general procedure involves several key steps:

Tissue Preparation: Brains are rapidly frozen and sliced into thin sections (typically 12-20 µm thick) using a cryostat. These sections are then thaw-mounted onto gelatin-coated microscope slides. sci-hub.selsuhsc.edu

Incubation: The slide-mounted sections are incubated with a solution containing [¹²⁵I]this compound at a specific concentration. This incubation is performed in a buffer solution at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium. researchgate.net

Defining Specific Binding: To distinguish between specific binding to the target receptor and non-specific binding, adjacent sections are incubated in the same radioligand solution but with the addition of a high concentration of a non-radioactive competitor drug that selectively blocks the target receptors. For example, to isolate binding to VMAT, antagonists for 5-HT₂ and alpha-1 adrenergic receptors are included to block [¹²⁵I]this compound's binding to those sites. nih.gov The difference in binding between the total and non-specific conditions represents the specific binding.

Washing and Drying: After incubation, the sections are washed in cold buffer to remove any unbound radioligand. This is followed by a quick rinse in ice-cold distilled water to remove buffer salts. lsuhsc.edu The slides are then dried rapidly under a stream of cold, dry air.

Exposure: The dried, labeled sections are apposed to a radiation-sensitive medium, such as X-ray film or a phosphor imaging plate, in a light-tight cassette. lsuhsc.edu They are stored for a set period to allow the radioactive decay of ¹²⁵I to create a latent image.

Ex Vivo Labeling: In ex vivo autoradiography, the radioligand is administered to the living animal. After a specific time, the animal is euthanized, and the brain is prepared for sectioning and imaging as in the in vitro method. researchgate.net This technique provides a snapshot of receptor occupancy and radiotracer distribution under more physiological conditions, reflecting the combined effects of delivery, metabolism, and binding in the intact biological system.

Once the autoradiographic image is generated, it must be quantified to provide meaningful data on receptor or transporter density. This is achieved through densitometry.

The autoradiograms are scanned to create a digital image. An image analysis system, such as a Biocom image analyzer, is then used to measure the optical density (OD) of the film in different brain regions. lsuhsc.edu The OD values are proportional to the amount of radioactivity in the tissue.

To convert these relative OD values into absolute units of radioactivity (e.g., femtomoles of ligand bound per milligram of tissue), a set of standards with known concentrations of radioactivity is co-exposed with the tissue sections. lsuhsc.edunih.gov These standards, often made from brain paste or plastic impregnated with a long-lived isotope like ¹⁴C, are used to generate a calibration curve that relates optical density to radioactivity concentration. nih.govalljournals.cn By comparing the OD of a specific brain region to this standard curve, a precise quantification of the radioligand binding, and thus the density of the target sites, can be determined. lsuhsc.edu This quantitative mapping allows for detailed comparisons of receptor densities across different brain structures and between different experimental groups. researchgate.net

| Parameter | Description | Finding Source |

| Technique | Quantitative Autoradiography | nih.govlsuhsc.edu |

| Radioligand | [¹²⁵I]this compound | nih.govresearchgate.net |

| Primary Targets | 5-HT₂ Receptors, Vesicular Monoamine Transporters (VMAT) | nih.govsci-hub.se |

| Analysis Method | Densitometry with co-exposed standards | lsuhsc.edunih.gov |

Preclinical Imaging Applications as a Radiotracer

Beyond static autoradiography on tissue slices, radiotracers like [¹²⁵I]this compound are valuable for in vivo imaging in preclinical animal models. These techniques allow for the longitudinal study of neuroreceptor systems in living organisms.

Positron Emission Tomography (PET) is a highly sensitive in vivo imaging technique that creates three-dimensional images of tracer distribution. It requires radiotracers labeled with positron-emitting isotopes, such as ¹¹C, ¹⁸F, or ¹²⁴I. nih.gov

The specific isotope used in [¹²⁵I ]this compound is not a positron emitter and is therefore unsuitable for PET imaging. However, the ketanserin (B1673593) chemical structure is a candidate for labeling with a positron-emitting iodine isotope, such as ¹²⁴I . Labeling this compound with ¹²⁴I would theoretically allow its use as a PET radiotracer for imaging targets like the 5-HT₂A receptor or VMAT. ¹²⁴I-PET has proven to be a superior diagnostic tool in other applications due to its high resolution and the ability to be combined with CT for precise anatomical localization. nih.govnih.gov Such a strategy would enable quantitative, in vivo assessment of receptor density and occupancy in preclinical models.

Single Photon Emission Computed Tomography (SPECT) is another nuclear imaging modality that provides three-dimensional functional information. Unlike PET, SPECT uses radiotracers labeled with isotopes that emit single gamma photons, such as ¹²³I, ⁹⁹ᵐTc, and ¹²⁵I. nih.govresearchgate.net

[¹²⁵I]this compound is suitable for preclinical SPECT imaging. While ¹²⁵I has a long half-life and lower energy emissions compared to the more common clinical SPECT isotope ¹²³I, it is effective for high-resolution imaging in small animal models. nih.govresearchgate.netsnmmi.org In this application, the radiotracer is administered to the animal, and a SPECT scanner detects the gamma rays emitted from the brain. The collected data is then reconstructed to form a 3D map of the tracer's distribution. This allows researchers to non-invasively visualize and quantify the density of 5-HT₂ receptors or VMAT in the living brain, making it a valuable tool for studying neurological disorders and the effects of potential therapeutic drugs over time. nih.gov

Structure Activity Relationship Sar and Molecular Modeling of Iodoketanserin Analogs

Systematic Chemical Modifications and Their Correlates with Serotonin (B10506) Receptor Binding Affinity and Selectivity

The systematic modification of the ketanserin (B1673593) scaffold, particularly at the 7 and 8 positions of the quinazoline (B50416) ring, has yielded significant insights into the structural requirements for high-affinity binding to the serotonin 5-HT2A receptor. 7-Amino-8-iodoketanserin itself is a derivative of ketanserin, a well-established 5-HT2A receptor antagonist. ontosight.ai The introduction of an iodine atom at the 8-position and an amino group at the 7-position enhances its utility, particularly for radiolabeling in imaging studies, while maintaining high affinity for the receptor. ontosight.ai

The parent compound, ketanserin, demonstrates very high affinity for the 5-HT2A receptor. ontosight.ai Modifications at the 7-position have been shown to influence the binding kinetics and affinity. For instance, the substitution of the amino group in this compound with an azido (B1232118) group to form 7-Azido-8-iodoketanserin results in a compound with a moderate binding affinity for serotonin receptors, suggesting that the nature of the substituent at this position is a critical determinant of receptor interaction. ontosight.ai This is further supported by studies on other ketanserin-like compounds where modifications to the quinazoline ring have been shown to detract from selectivity. researchgate.net

The following table summarizes the binding affinities of this compound and related compounds for serotonin receptors, illustrating the impact of these specific structural modifications.

| Compound Name | Structure Modification | Primary Use | Binding Affinity to Serotonin Receptors |

| This compound | Iodine substitution at position 8, Amino group at position 7 | Imaging (PET/SPECT) | High |

| Ketanserin | Parent compound | Antagonist for serotonin receptors | Very High |

| 7-Azido-8-iodoketanserin | Azido group instead of amino at position 7, Iodine at position 8 | Photoactivation studies | Moderate |

This table presents a comparative analysis of the binding affinities based on available research data.

These findings underscore the importance of the substituents on the quinazoline ring in modulating the affinity of iodoketanserin analogs for serotonin receptors. The amino group at the 7-position appears to be favorable for maintaining high affinity, while its replacement can alter the binding profile.

Computational Approaches to Ligand-Receptor/Transporter Interactions

Computational modeling has become an indispensable tool for elucidating the complex interactions between ligands like iodoketanserin and their protein targets. These in silico methods provide a molecular-level understanding that complements experimental data and guides the rational design of new compounds.

While specific molecular docking studies for this compound are not extensively reported in publicly available literature, docking simulations of its parent compound, ketanserin, and other related 5-HT2A antagonists provide valuable insights into its likely binding mode. nih.govmdpi.com The 5-HT2A receptor, a G-protein coupled receptor (GPCR), possesses a binding pocket with key residues that interact with antagonists. nih.gov

Docking studies of various antagonists reveal that the binding pocket for these ligands is located within the transmembrane helices. nih.gov Key interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For ketanserin-like molecules, the quinazoline-dione moiety and the fluorobenzoyl group are crucial for anchoring the ligand within the receptor's binding site. The nitrogen atom in the piperidine (B6355638) ring is also a common feature involved in interactions. nih.govnih.gov

Photoaffinity labeling studies using the analog 7-Azido-8-iodoketanserin have been instrumental in identifying the binding site on the vesicular monoamine transporter (VMAT). These studies revealed that the label is located in the N-terminal region of the transporter, indicating that this part of the protein is involved in the binding of ketanserin and its derivatives. nih.govnih.gov This experimental approach, combined with computational modeling, helps to construct a detailed picture of the ligand-receptor interaction landscape.

Pharmacophore modeling is a powerful strategy used to identify the essential three-dimensional arrangement of chemical features required for a ligand to bind to a specific receptor. researchgate.net Several pharmacophore models have been developed for 5-HT2A receptor antagonists, often based on a training set of known active compounds, including ketanserin and risperidone (B510). nih.govnih.govresearchgate.net

These models typically highlight several key features for 5-HT2A antagonist activity:

Two aromatic or hydrophobic regions.

A basic amine center.

Specific distances between these features. nih.govresearchgate.net

For instance, a common pharmacophore model includes two hydrogen bond acceptor features, an aromatic ring, and a hydrophobic feature. researchgate.net The development of these models has been crucial in understanding why certain structural modifications enhance or diminish binding affinity. By deconstructing molecules like risperidone, researchers have been able to refine these pharmacophore models, demonstrating that the entire structure is not always necessary for antagonist action. nih.gov

These pharmacophore models serve as a blueprint for the virtual screening of large chemical databases to identify novel scaffolds that fit the required spatial and chemical properties. This approach accelerates the discovery of new lead compounds with potentially higher affinity and selectivity for the 5-HT2A receptor, moving beyond the traditional ketanserin framework to explore new chemical spaces for therapeutic innovation.

Emerging Research Perspectives and Methodological Advancements for 7 Amino 8 Iodoketanserin Research

Development of Novel Iodoketanserin Derivatives for Highly Specific Target Engagement

The quest for more selective pharmacological tools has spurred the development of novel derivatives of iodoketanserin. A primary goal of this research is to enhance binding affinity and selectivity for specific receptor subtypes, thereby minimizing off-target effects and providing a clearer picture of the role of individual receptors in complex biological processes.

Researchers have systematically investigated the structure-affinity relationships of ketanserin (B1673593) analogues to guide the design of new compounds. nih.gov Studies have revealed that modifications to various parts of the ketanserin molecule can significantly alter its binding profile. For instance, while the intact benzoylpiperidine moiety is crucial for high affinity, the quinazoline-2,4-dione portion can be simplified or replaced with other structures, such as amides and ureas, to create new classes of 5-HT2 ligands. nih.gov One such simplified analogue, N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine, demonstrated a binding affinity nearly identical to that of ketanserin for the 5-HT2 receptor. nih.gov

Furthermore, strategic chemical modifications have been employed to improve selectivity between closely related receptor subtypes. While ketanserin itself binds to both 5-HT2 and 5-HT1C receptors, some of its simplified analogues have been shown to exhibit nearly ten times greater selectivity for 5-HT2 over 5-HT1C receptors. nih.gov This enhanced selectivity is critical for dissecting the distinct physiological roles of these receptor subtypes.

The development of radiolabeled derivatives has been particularly important for in vivo imaging studies. Analogues of ketanserin, such as [¹⁸F]Setoperone and (R)-[¹⁸F]MH-MZ, have been developed as radiotracers for Positron Emission Tomography (PET) imaging of 5-HT2A receptors. nih.gov These radiolabeled compounds allow for the non-invasive visualization and quantification of receptor distribution and density in the living brain, providing valuable insights into the serotonergic system in both healthy and diseased states. nih.gov The introduction of an amino group to create 7-aminoketanserin (B1202848) resulted in a less lipophilic compound, making it a suitable radioligand for labeling serotonin-S2 receptors on intact cells. nih.gov

| Compound | Key Structural Modification | Impact on Binding/Selectivity | Primary Application |

| N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine | Simplification of the quinazoline-2,4-dione moiety | Retains high affinity for 5-HT2 receptors | Structure-affinity relationship studies |

| Amide (32) and Urea (33) derivatives | Replacement of the quinazoline-2,4-dione moiety | Represent new structural classes of 5-HT2 ligands | Drug design and development |

| [¹⁸F]Setoperone | Radiolabeling with Fluorine-18 | Potent antagonist for 5-HT2A receptors, also interacts with D2 receptors | PET imaging of 5-HT2A receptors |

| (R)-[¹⁸F]MH-MZ | Ethylfluorinated analogue of [¹¹C]Volinanserin | High affinity and specificity for 5-HT2A receptors | PET imaging of 5-HT2A receptors |

| [³H]-7-Aminoketanserin | Introduction of an amino group | High affinity for serotonin-S2 receptors, decreased lipophilicity | In vitro labeling of serotonin-S2 receptors on intact cells |

Integration with Advanced Neurobiological Techniques for Comprehensive System Analysis

The utility of 7-Amino-8-iodoketanserin and its derivatives is significantly amplified when integrated with advanced neurobiological techniques. These combinations enable a multi-level analysis of neuroreceptor systems, from the molecular and cellular levels to the functioning of entire neural circuits.

Autoradiography with radiolabeled compounds like [¹²⁵I]this compound has been instrumental in mapping the distribution of various receptors in the brain with high resolution. nih.govnih.gov By using selective displacers, researchers can distinguish between different receptor types that the radioligand binds to. For example, studies in rodent brains have successfully used this technique to identify and localize 5-HT2 receptors in cortical areas, alpha 1-adrenoceptors in the thalamus, and histamine-H1 receptors in the cerebellum. nih.gov This technique provides a detailed anatomical map of receptor expression, which is fundamental to understanding their function.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that, when used with radiolabeled iodoketanserin derivatives, allow for the non-invasive study of receptor occupancy and dynamics in the living brain. nih.gov PET, in particular, has become a crucial tool in drug development and neuroscience research. nih.gov By administering a radiolabeled ligand and a test drug, researchers can quantify the extent to which the drug binds to its target receptor in the brain, a measure known as receptor occupancy. nih.gov This information is vital for determining appropriate dosing in clinical trials and for understanding the relationship between drug concentration and pharmacological effect. nih.gov The development of ¹⁸F-labeled radiotracers is particularly advantageous for PET studies due to the favorable half-life of Fluorine-18. nih.gov

The integration of these imaging techniques with pharmacological challenges allows for a more dynamic and comprehensive analysis of neurobiological systems. For instance, changes in receptor density or availability in response to drug treatment or in disease models can be tracked over time. This provides a deeper understanding of the neurochemical basis of various disorders and the mechanisms of action of therapeutic interventions.

| Technique | Application with this compound & Derivatives | Key Insights Gained |

| Autoradiography | Mapping the distribution of 5-HT2 receptors, alpha 1-adrenoceptors, and histamine-H1 receptors in brain tissue using [¹²⁵I]this compound. nih.govnih.gov | Detailed anatomical localization of specific receptor subtypes in different brain regions. |

| Positron Emission Tomography (PET) | In vivo imaging and quantification of 5-HT2A receptor density and occupancy using radiolabeled analogues like [¹⁸F]Setoperone. nih.gov | Non-invasive measurement of receptor availability in the living brain, assessment of drug-target engagement. nih.govnih.gov |

| Single-Photon Emission Computed Tomography (SPECT) | In vivo imaging of receptor distribution and blood flow. | Provides functional information about brain activity and receptor status. |

Q & A

What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Assess access to radiolabeled compounds and specialized equipment (e.g., PET scanners).

- Novelty : Compare proposed mechanisms against existing patents (e.g., USPTO database).

- Relevance : Align questions with unmet therapeutic needs (e.g., treatment-resistant schizophrenia).

Use PICO (Population, Intervention, Comparison, Outcome) to structure clinical hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.